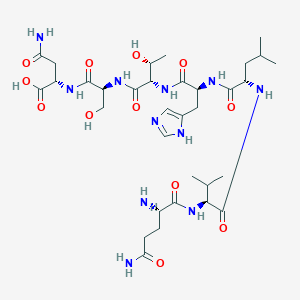
8-(Butylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Butylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxepine ring system, which is a bicyclic structure containing both oxygen and nitrogen atoms. The presence of a butylamino group and a carboxylic acid functional group further enhances its chemical reactivity and potential for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Butylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the benzodioxepine ring through a cyclization reaction, followed by the introduction of the butylamino group via nucleophilic substitution. The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-(Butylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(Butylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The butylamino group may facilitate binding to specific sites, while the benzodioxepine ring system can modulate the compound’s overall activity. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(Methylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
- 8-(Ethylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
- 8-(Propylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
Uniqueness
8-(Butylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is unique due to the presence of the butylamino group, which can influence its chemical reactivity and biological activity. The longer alkyl chain in the butylamino group compared to methyl, ethyl, or propyl groups may enhance its lipophilicity and ability to interact with hydrophobic regions of molecular targets.
Propiedades
Número CAS |
823225-76-9 |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
8-(butylamino)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-3-5-15-10-8-11(14(16)17)13-12(9-10)18-6-4-7-19-13/h8-9,15H,2-7H2,1H3,(H,16,17) |
Clave InChI |
CEYXXYOYCOICAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=CC(=C2C(=C1)OCCCO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14207272.png)
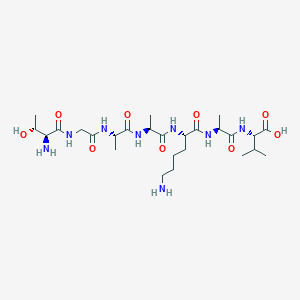
![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)


![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)
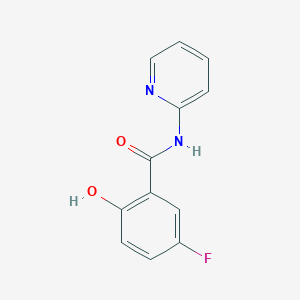
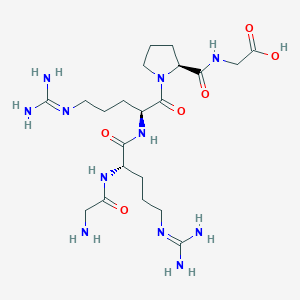
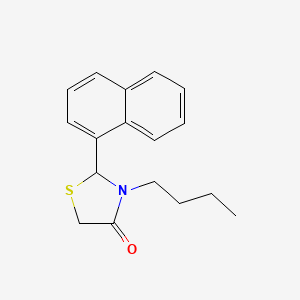
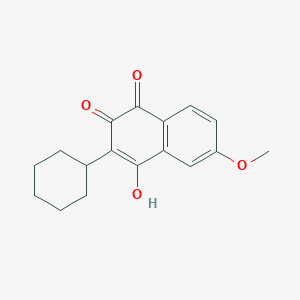
![2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B14207342.png)
![Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-](/img/structure/B14207346.png)
![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)
